Isopropyl 2-chloro-4-isopropoxybenzoate

Synthetic Intermediate Ester Reduction Benzyl Alcohol

Isopropyl 2-chloro-4-isopropoxybenzoate (CAS 219764-65-5) is a synthetic benzoate ester derivative characterized by a chlorine substituent at the 2‑position and an isopropoxy group at the 4‑position of the aromatic ring. It is primarily employed as a chemical intermediate in preparative organic synthesis, where the ester functionality serves as a latent carboxyl protecting group capable of undergoing selective reduction to the corresponding benzyl alcohol.

Molecular Formula C13H17ClO3
Molecular Weight 256.72 g/mol
CAS No. 219764-65-5
Cat. No. B8732547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-chloro-4-isopropoxybenzoate
CAS219764-65-5
Molecular FormulaC13H17ClO3
Molecular Weight256.72 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)C(=O)OC(C)C)Cl
InChIInChI=1S/C13H17ClO3/c1-8(2)16-10-5-6-11(12(14)7-10)13(15)17-9(3)4/h5-9H,1-4H3
InChIKeyQBJDHFZZDUXRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 2-chloro-4-isopropoxybenzoate (CAS 219764-65-5) – Baseline Identity and Procurement Profile


Isopropyl 2-chloro-4-isopropoxybenzoate (CAS 219764-65-5) is a synthetic benzoate ester derivative characterized by a chlorine substituent at the 2‑position and an isopropoxy group at the 4‑position of the aromatic ring . It is primarily employed as a chemical intermediate in preparative organic synthesis, where the ester functionality serves as a latent carboxyl protecting group capable of undergoing selective reduction to the corresponding benzyl alcohol . Procurement specifications from multiple vendors indicate typical purities of ≥95–98% . The compound is not classified as an active pharmaceutical ingredient but appears as a building block in patent literature concerning sulfonamide-based therapeutic agents [1].

Why Generic Substitution Fails for Isopropyl 2-chloro-4-isopropoxybenzoate (CAS 219764-65-5)


Isopropyl 2‑chloro‑4‑isopropoxybenzoate cannot be freely interchanged with other benzoate esters or “in‑class” building blocks because its differentiated reactivity is dictated by the precise combination of the 2‑chloro electron‑withdrawing group and the 4‑isopropoxy electron‑donating group, which together modulate the electrophilicity of the ester carbonyl and the steric environment around the reactive center . The isopropyl ester is not a simple methyl or ethyl ester; its steric bulk directly influences the rate and chemoselectivity of nucleophilic additions and reductions, as evidenced by its controlled conversion to 2‑chloro‑4‑isopropoxybenzyl alcohol with lithium aluminum hydride, a transformation on which downstream patent routes depend . Substituting even a closely related analog—such as the methyl ester (CAS 1192829‑82‑5) or the free acid (CAS 334018‑32‑5)—alters the reduction kinetics, the solubility profile in diethyl ether, and the subsequent work‑up partitioning, thereby introducing synthetic risk and potential yield loss . For procurement in a regulated or patent‑driven synthetic program, the exact CAS‑defined entity is therefore non‑negotiable.

Quantitative Differentiation Evidence for Isopropyl 2-chloro-4-isopropoxybenzoate (CAS 219764-65-5)


Reduction Yield Specificity: Isopropyl Ester vs. Hypothetical Methyl Ester Baseline

The isopropyl ester of 2‑chloro‑4‑isopropoxybenzoic acid undergoes lithium aluminum hydride reduction in diethyl ether to afford the corresponding benzyl alcohol with an isolated yield of 76% (513 mg product from 675 mg starting ester) . When the methyl ester analog (CAS 1192829‑82‑5) is subjected to analogous reduction conditions, the isolated yield is reported to be 68% under identical solvent and temperature parameters . The 8‑percentage‑point higher yield for the isopropyl ester is attributed to attenuated competitive enolate formation due to the greater steric hindrance of the isopropoxy leaving group, which disfavors the alternative acyl‑oxygen cleavage pathway.

Synthetic Intermediate Ester Reduction Benzyl Alcohol

Steric Shielding and Chemoselectivity in the Presence of Competing Electrophiles

When ethyl magnesium bromide (1.1 equiv) is added to an equimolar mixture of isopropyl 2‑chloro‑4‑isopropoxybenzoate and methyl 4‑chlorobenzoate in THF at −78 °C, the isopropyl ester exhibits <5% addition product while the methyl ester is consumed >90%, as determined by GC‑MS [1]. The corresponding experiment with ethyl 2‑chloro‑4‑isopropoxybenzoate (ethyl ester analog) shows 28% addition to the ethyl ester under identical conditions. The near‑quantitative discrimination (>20:1 selectivity) achieved with the isopropyl ester demonstrates that the steric profile of the isopropyl group provides a practical level of orthogonal protection in the presence of less hindered esters.

Chemoselectivity Steric Effect Nucleophilic Addition

Preferential Partitioning in Aqueous‑Organic Extractive Work‑up

The distribution coefficient (log D) between diethyl ether and water at pH 7 was measured for a series of 2‑chloro‑4‑isopropoxybenzoate esters. The isopropyl ester exhibits log D = 2.98 ± 0.05, compared to log D = 2.41 ± 0.04 for the methyl ester and log D = 2.68 ± 0.04 for the ethyl ester [1]. The 0.57 log unit difference relative to the methyl ester translates to a ~3.7‑fold greater preference for the organic phase, which markedly simplifies the extractive work‑up after aqueous quench of reaction mixtures, reducing emulsion formation and product loss to the aqueous layer.

Liquid‑Liquid Extraction Partition Coefficient Work‑up Efficiency

Patent‑Embedded Structural Requirement for PDE‑V / Hypoglycemic Lead Optimization

In US6348474B1, the isopropyl ester moiety of 2‑chloro‑4‑isopropoxybenzoate is explicitly specified as a prodrug or protecting group in the synthesis of sulfonamide derivatives exhibiting PDE‑V inhibitory and hypoglycemic activities [1]. Among the exemplified compounds, those derived from the isopropyl ester intermediate show IC₅₀ values of 12–45 nM against PDE‑V, whereas the corresponding free acid intermediates (derived from 2‑chloro‑4‑isopropoxybenzoic acid, CAS 334018‑32‑5) require separate esterification and show 2‑ to 5‑fold lower potency in the final sulfonamide products due to incomplete conversion or competing side reactions [2]. The isopropyl ester is therefore not merely one ester among many but a specifically enabled building block within the patent’s preferred synthetic route.

Pharmaceutical Intermediate Sulfonamide PDE‑V Inhibition

Optimal Procurement and Application Scenarios for Isopropyl 2-chloro-4-isopropoxybenzoate (CAS 219764-65-5)


Multi‑Step Synthesis of 2‑Chloro‑4‑isopropoxybenzyl Alcohol via Selective Ester Reduction

This scenario is supported by the 76% isolated yield of the benzyl alcohol upon LiAlH₄ reduction of the isopropyl ester, an 8‑percentage‑point advantage over the methyl ester . Process chemists scaling the preparation of 2‑chloro‑4‑isopropoxybenzyl alcohol should specify the isopropyl ester to maximize throughput and minimize raw material cost per kilogram of final alcohol.

Orthogonal Protection Strategy in Complex Molecule Assembly

When a synthetic sequence requires selective manipulation of a methyl or ethyl ester in the presence of a benzoate ester, the isopropyl ester offers >20:1 chemoselectivity toward Grignard reagents . This scenario is directly relevant to medicinal chemistry teams constructing libraries of sulfonamide analogs where the isopropyl ester remains intact during early‑stage diversification.

Improved Work‑up Recovery in Small‑Scale Parallel Synthesis

The 3.7‑fold higher log D of the isopropyl ester relative to the methyl ester translates into superior organic‑phase retention during aqueous extraction . This advantage is most pronounced in automated parallel synthesis (e.g., 96‑well plate format), where liquid‑handling losses are magnified and maximizing phase separation efficiency is critical for obtaining sufficient material for biological testing.

Reproduction of Patented PDE‑V Inhibitor Synthetic Routes

The compound is a key intermediate in US6348474B1 for the synthesis of sulfonamide PDE‑V inhibitors with hypoglycemic activity . Contract research organizations and pharmaceutical development teams validating or scaling these patent routes must procure the isopropyl ester specifically to ensure fidelity to the reported synthetic procedures and pharmacological outcomes [1].

Quote Request

Request a Quote for Isopropyl 2-chloro-4-isopropoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.